1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone
Overview
Description
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone is a chemical compound with the molecular formula C10H8BrNO. It is a crystalline compound with a molecular weight of 238.08 g/mol . The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromo-indole core . The compound is crystalline in nature as indicated by X-ray powder diffraction analysis .Physical and Chemical Properties Analysis
This compound is a crystalline compound with a melting point of 271.4 °C . The thermal degradation of the compound follows zero-order kinetics and has an activation energy of 144.7 kJ mol−1 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone derivatives have been synthesized for their potential in antimicrobial activities. Research shows these compounds exhibit significant antibacterial and antifungal properties. For instance, a study demonstrated the synthesis of novel 1H-indole derivatives with notable antibacterial and antifungal activities (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
Role in Drug Synthesis
- The compound serves as a key intermediate in the synthesis of certain pharmaceuticals. An improved process for synthesizing 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a critical intermediate in the synthesis of naratriptan hydrochloride, a drug for migraine, highlights its importance in drug development (Shashikumar et al., 2010).
Synthesis of Heterocyclic Compounds
- Derivatives of this compound have been utilized in the synthesis of new heterocyclic compounds, which are significant in pharmaceutical research. These compounds, due to their complex structure, are often explored for their pharmacological potentials (Mageed, El- Ezabi, & Khaled, 2021).
Antitumor Activities
- Research has also explored the antitumor activities of derivatives of this compound. For instance, studies have synthesized various derivatives and evaluated their in vitro antitumor activities, indicating potential in cancer treatment research (Houxing, 2009).
Chemical Analysis and Characterization
- The compound and its derivatives have been extensively studied for their chemical properties, including intermolecular interactions, crystal structure, and thermal analysis. Such studies contribute to a better understanding of the chemical behavior and potential applications of these molecules (Barakat et al., 2017).
Properties
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-2,2,2-trichloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl3NO/c11-5-1-2-8-6(3-5)7(4-15-8)9(16)10(12,13)14/h1-4,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGJNIUTYDBJIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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